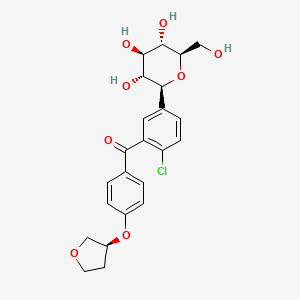

(2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone

Description

This compound is a benzophenone derivative featuring a chlorophenyl group substituted with a tetrahydropyran (sugar-like) moiety and a phenyl ring linked to a tetrahydrofuran-3-yloxy group. The tetrahydrofuran-3-yloxy group introduces conformational rigidity and ether-based solubility properties. Its structural complexity suggests applications in medicinal chemistry, particularly for targeting glycosidase-related pathways or as a prodrug scaffold .

Properties

IUPAC Name |

[2-chloro-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClO8/c24-17-6-3-13(23-22(29)21(28)20(27)18(10-25)32-23)9-16(17)19(26)12-1-4-14(5-2-12)31-15-7-8-30-11-15/h1-6,9,15,18,20-23,25,27-29H,7-8,10-11H2/t15-,18+,20+,21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYBCESELYGDJT-BPIZAFOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone , identified by its CAS number 2125472-55-9 , is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant data and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C23H25ClO8 |

| Molecular Weight | 464.89 g/mol |

| IUPAC Name | [2-chloro-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone |

| SMILES | OC[C@H]1OC@HC@@H[C@@H]1O... |

Structural Characteristics

The compound features a chloro-substituted phenyl ring and a complex sugar moiety that may contribute to its biological activities. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance:

- Case Study : A study on phthalazine derivatives demonstrated their effectiveness against various bacterial strains. The structural similarity to our compound suggests potential antimicrobial activity due to the presence of hydroxyl groups that enhance solubility and interaction with microbial membranes .

Antitumor Activity

The compound's structure may also confer antitumor properties. Compounds with similar sugar moieties have been reported to inhibit tumor cell proliferation:

- Case Study : In vitro studies have shown that certain phenolic compounds inhibit the growth of cancer cells by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators . Given the structural characteristics of our compound, it is plausible that it may exhibit similar effects.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Compounds with phenolic structures are known for their anti-inflammatory effects:

- Research Findings : Studies have shown that phenolic compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The presence of multiple hydroxyl groups in our compound suggests it could effectively modulate inflammatory pathways .

Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers | , |

Comparative Analysis with Similar Compounds

Scientific Research Applications

Biological Applications

-

Antioxidant Activity

- The compound exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups. This can help in mitigating oxidative stress in biological systems.

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may reduce inflammation markers in vitro. This could have implications for treating chronic inflammatory conditions.

-

Anticancer Potential

- Research indicates that derivatives of similar structures can inhibit cancer cell proliferation. Future studies could explore the specific effects of this compound on various cancer cell lines.

Medicinal Chemistry

The compound's structure suggests it may interact with biological targets involved in metabolic pathways. The presence of a chloro group and multiple hydroxyl functionalities could enhance its binding affinity to specific receptors or enzymes.

Case Studies and Research Findings

- In Vitro Studies

- Pharmacokinetic Studies

- Therapeutic Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogues (Compounds 16 and 17 in )

- Structure : Compounds 16 and 17 () share the tetrahydropyran core but incorporate fluorinated alkyl chains and triazole linkers. For example, Compound 16 includes a heptadecafluoroundecanamido group.

- Key Differences :

- Lipophilicity : The fluorinated chains in Compounds 16/17 significantly increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the target compound.

- Bioactivity : Fluorination often improves metabolic stability and binding to hydrophobic pockets in proteins, making these analogues suitable for drug delivery or antiviral applications. The target compound lacks fluorination, suggesting a focus on hydrophilic interactions.

- Research Findings : Fluorinated analogues demonstrated enhanced cellular uptake in preliminary studies, but their toxicity profiles require further evaluation .

Methoxy-Substituted Derivative (CAS 1279691-36-9, and )

- Structure : This compound replaces the hydroxyl groups on the tetrahydropyran of the target compound with a methoxy group at the 2-position.

- Solubility: The methoxy group reduces hydrogen-bonding capacity, lowering aqueous solubility but improving blood-brain barrier penetration.

- Research Findings : In vitro assays indicated moderate inhibitory activity against α-glucosidase, though less potent than hydroxylated analogues due to reduced polar interactions .

Iodo-Substituted Analogue ()

- Structure: (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone replaces the tetrahydropyran moiety with an iodine atom on the phenyl ring.

- Key Differences :

- Steric and Electronic Effects : Iodine’s large atomic radius and electron-withdrawing nature may hinder binding to sterically sensitive targets but enhance halogen bonding.

- Solubility : The absence of the hydrophilic tetrahydropyran reduces solubility, limiting applications to hydrophobic environments.

- Research Findings : This analogue showed weak binding to thyroid hormone receptors in preliminary screens, suggesting halogen-specific interactions .

Flavonoid Derivatives ()

- Structure: The compound 5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one shares the tetrahydropyran-oxy group but incorporates a chromenone (flavonoid) backbone.

- Key Differences: Biological Targets: Flavonoids typically interact with antioxidant or kinase pathways, whereas the target benzophenone may prioritize glycosidase inhibition. Solubility: Both compounds benefit from hydroxyl-rich tetrahydropyran, but the chromenone’s planar structure may reduce membrane permeability.

- Research Findings: Flavonoid derivatives exhibited antioxidant activity in cell models, while benzophenone analogues are untested in this context .

Comparative Data Table

| Property | Target Compound | Fluorinated Analogues | Methoxy Derivative | Iodo-Substituted Analogue | Flavonoid Derivative |

|---|---|---|---|---|---|

| Core Structure | Benzophenone | Benzophenone + fluorinated chains | Benzophenone + methoxy | Benzophenone + iodine | Chromenone |

| Key Functional Groups | -OH, tetrahydrofuran | -F, triazole | -OCH3 | -I | -OH, chromenone |

| Aqueous Solubility | High (hydroxyls) | Low (fluorination) | Moderate | Low | Moderate |

| Metabolic Stability | Moderate | High | High | Moderate | Low (flavonoid metabolism) |

| Reported Bioactivity | Not yet tested | Antiviral (inferred) | α-Glucosidase inhibition | Thyroid receptor binding | Antioxidant |

| References |

Preparation Methods

Step 1: Protection of Sugar Hydroxyl Groups

- The sugar derivative (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one is reacted with trimethylsilyl chloride in the presence of N-methylmorpholine in tetrahydrofuran (THF).

- This reaction converts the free hydroxyl groups into trimethylsilyl ethers, yielding a fully silylated sugar intermediate.

- This protection is crucial to prevent side reactions during subsequent coupling steps.

Step 2: Formation of the Aryl-Sugar Bond

- The silylated sugar intermediate is reacted in situ with 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- This step uses n-butyl lithium as a strong base in THF to facilitate nucleophilic attack and coupling at the aromatic position.

- The reaction forms the arylated sugar intermediate with the desired substitution pattern.

Step 3: Deprotection and Functional Group Adjustment

- The coupled intermediate is treated with methanesulfonic acid in methanol.

- This acidic treatment removes the trimethylsilyl protecting groups, regenerating the triol functionalities on the sugar ring.

- The product at this stage is a (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol compound.

Step 4: Purification and Isolation

- The crude product is dissolved in a suitable solvent such as methyl tertiary butyl ether (MTBE).

- The mixture is washed with water to remove impurities.

- Solvent is distilled off to yield the pure target compound as a crystalline solid or amorphous powder depending on conditions.

Solvent and Reagent Selection

| Step | Reagents/Conditions | Solvent(s) Used | Notes |

|---|---|---|---|

| Protection | Trimethylsilyl chloride, N-methylmorpholine | Tetrahydrofuran (THF) | Forms trimethylsilyl ethers |

| Coupling | n-Butyl lithium, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | THF | Strong base mediated nucleophilic aromatic substitution |

| Deprotection | Methanesulfonic acid | Methanol | Removes silyl protecting groups |

| Purification | Water wash, solvent evaporation | Methyl tertiary butyl ether (MTBE), ethers, esters, ketones, polar aprotic solvents | Choice of solvent affects purity and crystallinity |

Research Findings and Notes

- The use of trimethylsilyl protection is critical to maintain stereochemical integrity and prevent side reactions on the polyhydroxylated sugar moiety.

- Organolithium reagents enable selective coupling at the aromatic halide position, facilitating the formation of the aryl-pyran bond with stereochemical control.

- Acidic deprotection conditions must be carefully controlled to avoid degradation of sensitive hydroxyl groups.

- The final purification step using MTBE or similar solvents improves yield and purity by removing residual salts and side products.

- The described methods are adapted from patent WO2015132803A2 and US10968192B2, which detail similar synthetic routes for related chlorinated aryl glycosides with tetrahydrofuran substituents.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|

| Hydroxyl Protection | Trimethylsilyl chloride, N-methylmorpholine, THF | Fully silylated sugar intermediate |

| Aryl Coupling | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, n-BuLi, THF | Coupled aryl-sugar intermediate |

| Deprotection | Methanesulfonic acid, methanol | Triol sugar-aryl product |

| Purification | MTBE, water wash, solvent removal | Pure crystalline or amorphous target compound |

This synthetic approach represents a robust and scalable method for preparing complex chlorinated aryl glycosides with tetrahydrofuran ether substituents, maintaining stereochemical fidelity and achieving high purity suitable for further applications in pharmaceutical or chemical research contexts.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how can intermediates be stabilized?

- Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. For example:

- Step 1 : Protect hydroxyl groups on the tetrahydro-2H-pyran moiety using benzyl or acetyl groups to prevent unwanted side reactions during coupling .

- Step 2 : Employ Suzuki-Miyaura cross-coupling or Ullmann-type reactions to link the chlorophenyl and tetrahydrofuran-oxybenzyl moieties .

- Step 3 : Use catalytic hydrogenation or acidic hydrolysis for deprotection .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .

- Structural Confirmation :

- NMR : 1H/13C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons in the pyran ring) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment, though limited by crystallizability .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic intermediates be resolved?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity of protons to assign configurations in ambiguous cases .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize reaction yields while minimizing epimerization?

- Methodological Answer :

- Temperature Control : Conduct coupling reactions below 0°C to suppress epimerization of the tetrahydrofuran-3-yloxy group .

- Catalyst Selection : Use Pd(PPh3)4 for Suzuki couplings to reduce steric hindrance at the chlorophenyl site .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of glycosidic intermediates .

- Data-Driven Approach : Design-of-experiment (DoE) matrices to identify optimal molar ratios and reaction times .

Q. How do computational models predict this compound’s ADMET properties?

- Methodological Answer :

- Tools : ACD/Labs Percepta Platform for predicting:

- Absorption : Low GI absorption (log : -10.15 cm/s) due to high polarity .

- Metabolism : Likely P-glycoprotein substrate, with low CYP450 inhibition risk .

- Molecular Dynamics : Simulate interactions with biological membranes to assess permeability .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Storage : Store in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the methanone group .

- Waste Disposal : Neutralize with 10% NaOH solution before disposal to degrade reactive intermediates .

Contradiction Analysis & Mitigation

Q. How to reconcile conflicting data on solubility in aqueous vs. organic solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.